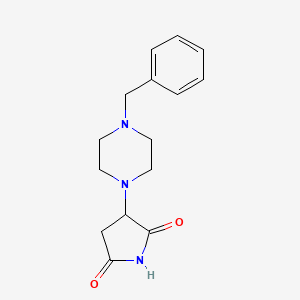

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

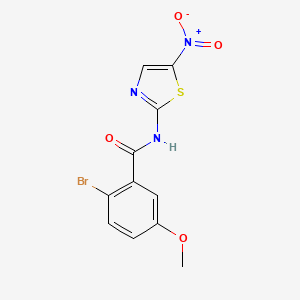

“3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .

Synthesis Analysis

The synthesis of “this compound” involves cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines at 180 °C for 1.5 hours .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Applications De Recherche Scientifique

Anticonvulsant Properties

One prominent area of research for 3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione derivatives is their anticonvulsant properties. Studies have found that certain derivatives exhibit significant anticonvulsant activity. For instance, N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione showed potential in the maximum electroshock (MES) seizure and pentetrazole (scPTZ) seizure threshold tests (Obniska et al., 2005). Additionally, new N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione were synthesized and shown to have anticonvulsant properties, with certain derivatives being more potent and less neurotoxic than reference antiepileptic drugs (Rybka et al., 2016).

Serotonin Receptor Affinity

Another area of interest is the affinity of these compounds for serotonin receptors. A study on 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives found that they exhibited high affinity for the 5-HT1A receptor, which depends on the substitution pattern at the phenylpiperazine moiety. These compounds showed promising mixed receptor profiles for 5-HT1A/D2 receptors and the serotonin transporter (Wróbel et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of these compounds are also significant. For example, the synthesis of new N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs as potential anticonvulsant agents was explored. The most promising compound displayed better protection indices than several antiepileptic drugs (Rybka et al., 2017). Moreover, the synthesis and X-ray crystal structure of novel derivatives provided insights into their molecular structure (Lv et al., 2013).

Orientations Futures

The pyrrolidine ring and its derivatives, including “3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione”, have shown promise in the treatment of various human diseases . Future research could focus on further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, further optimization is needed to improve antibacterial activity against P. aeruginosa .

Mécanisme D'action

Target of Action

Similar compounds with a pyrrolidine ring have been reported to interact with various targets, including neuronal voltage-sensitive sodium and l-type calcium channels .

Mode of Action

It’s suggested that similar compounds may act by blocking certain types of ion channels . For instance, ethosuximide, a pyrrolidine-2,5-dione derivative, acts by blocking T-type calcium channels .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to neuronal signaling due to its potential interaction with ion channels .

Pharmacokinetics

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.

Propriétés

IUPAC Name |

3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-14-10-13(15(20)16-14)18-8-6-17(7-9-18)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNDFEDHENZPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)

![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)

![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)

![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)

![3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline](/img/structure/B2992202.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)

![1-[(4-Fluorophenyl)methyl]-4-iodopyrazole](/img/structure/B2992208.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2992209.png)